2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, urea coupling, and sulfonation. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular formula C₁₄H₁₁Cl₂N₃O₅S indicates its composition. The crystal structure reveals the spatial arrangement of atoms, which can be explored further .
Scientific Research Applications
Stereochemical Basis for Anticonvulsant Activity
- Research Insight : The compound 4-[N-(2-Chloro-6-methylphenyl)ureido]pyridinium chloride has been studied for its stereochemical features common with phenytoin, which might explain their common anticonvulsant activities (Camerman et al., 2006).
Potential Anticancer Agents
- Research Insight : Derivatives of 1-Aryl-3-(2-chloroethyl) ureas, closely related to 2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride, have been synthesized and evaluated for cytotoxicity on human adenocarcinoma cells, showing comparable cytotoxicity to chlorambucil (Gaudreault et al., 1988).
Chemistry of Ureidobenzenesulfonyl Chlorides
- Research Insight : Research on ureidobenzenesulfonyl chlorides, including variations like N-phenyl-N′-p-tolyl urea reacting with chlorosulfonic acid, contributes to understanding the chemical properties and potential applications of these compounds (Akhtar et al., 1977).
Synthesis and Kinetic Investigation of Isomeric Forms
- Research Insight : Investigations into the synthesis, crystal and molecular-electronic structure, and kinetics of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide insights into the steric effects and reactivity of these compounds (Rublova et al., 2017).
Novel Preparation of Precursors for Dyes
- Research Insight : Chlorosulfonation of 2-nitroanisole to form 4-methoxy-3-nitrobenzenesulfonyl chloride, which is then converted into benzenesulfonamide, is part of a process for preparing precursors for “Acid Alizarin Violet N” derivatives, demonstrating a potential application in dye chemistry (Katritzky et al., 1993).
One-Pot Synthesis of Benzothiadiazine Dioxides
- Research Insight : A study on condensations of o-halo-substituted benzenesulfonyl chlorides with 2-aminopyridines and amidines for the synthesis of benzothiadiazine dioxides illustrates the compound's potential in facilitating efficient one-pot reactions (Cherepakha et al., 2011).
Properties
IUPAC Name |
2-chloro-4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O5S/c1-8-6-9(2-4-12(8)19(21)22)17-14(20)18-10-3-5-13(11(15)7-10)25(16,23)24/h2-7H,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGRMLAYAUXTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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